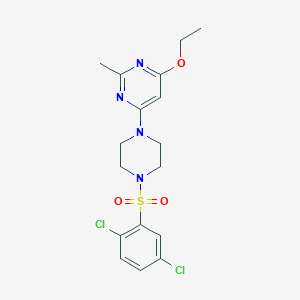![molecular formula C17H22N4O B2599806 N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448078-49-6](/img/structure/B2599806.png)
N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have shown therapeutic interest and some have already been approved for use as therapeutics . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines often involves the reaction of a preformed pyrimidine ring or a pyridine ring . For example, 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones can be obtained by the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .
Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .
Applications De Recherche Scientifique
Antimicrobial Activity
N-(Adamantan-1-yl) carboxylic acid amides, which are closely related to the compound , have been found to exhibit antimicrobial activity . They are used for the treatment and prophylactics of severe diseases such as influenza, herpes, pneumonia, etc .
Anticancer Activity
Pyrimidine derivatives, including the compound , have been developed drastically as potent anticancer agents . They have shown excellent anticancer activity against various cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .
Protein Kinase Inhibition
Pyrimidine and its fused derivatives have shown promising anticancer activity through the inhibition of protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Antitubercular Activity
Pyrimidine derivatives have been used in the development of antitubercular drugs . Pyrazinamide, an important first-line drug used in shortening TB therapy, is a pyrimidine derivative .
Antifungal Activity
In vitro studies have shown that pyrimidine derivatives have broad-spectrum antibacterial and antifungal activities . They have been effective against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and the yeast-like pathogenic fungus Candida albicans .
Analytical Identification
The compound N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, which is closely related to the compound , has been studied for its essential analytical features . This study aimed to make these features useful for the analytical identification of this compound .
Mécanisme D'action
Target of Action
Similar compounds have been found to target the inducible nitric oxide synthase (inos) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes .
Mode of Action
Compounds with similar structures have been found to inhibit the production of no by interacting with inos . This interaction reduces the overexpression of NO, which can lead to multiple inflammation-related diseases .
Biochemical Pathways
NO is involved in multiple inflammatory and oxidative stress pathways, and its excessive production can result in various pathological conditions .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s and veber’s rules, which suggest good oral bioavailability .
Result of Action
The reduction in no production due to the inhibition of inos can lead to a decrease in inflammation and oxidative stress .
Propriétés
IUPAC Name |
N-(1-adamantyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-16(21-8-14-7-18-10-19-15(14)9-21)20-17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRCMEMGWGSHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5=CN=CN=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)
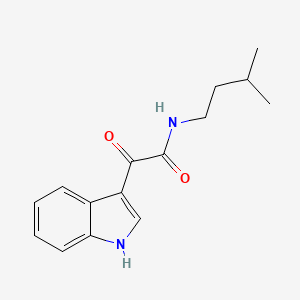

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)
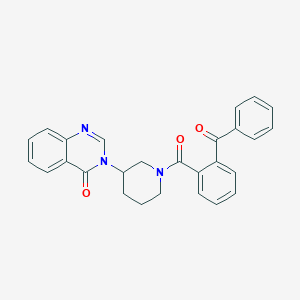
![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2599737.png)
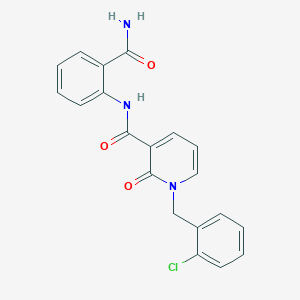
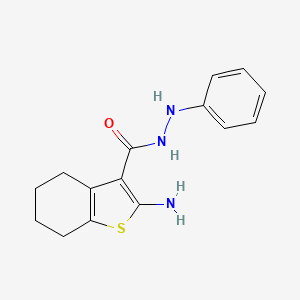
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
